rac Methotrimeprazine Maleate Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

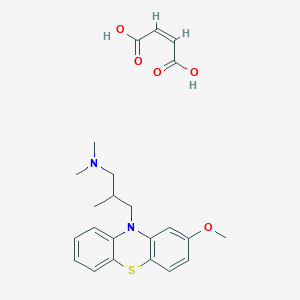

rac Methotrimeprazine Maleate Salt is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and 3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac Methotrimeprazine Maleate Salt typically involves a multi-step process. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. Subsequently, 3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine is synthesized through a series of reactions involving phenothiazine derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

rac Methotrimeprazine Maleate Salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced phenothiazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, rac Methotrimeprazine Maleate Salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of particular interest.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of rac Methotrimeprazine Maleate Salt involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-But-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

- (Z)-But-2-enedioic acid;3-(2-hydroxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

- (Z)-But-2-enedioic acid;3-(2-aminophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Uniqueness

What sets rac Methotrimeprazine Maleate Salt apart from similar compounds is its specific methoxy substitution on the phenothiazine ring. This substitution can influence its chemical reactivity, biological activity, and overall properties, making it unique among its analogs.

Actividad Biológica

Rac Methotrimeprazine Maleate Salt, a phenothiazine derivative, is primarily utilized for its antipsychotic and antiemetic properties. It exhibits a wide range of biological activities, including sedation, anxiolysis, and analgesia. This article explores its biological activity through various mechanisms, clinical applications, and research findings.

Methotrimeprazine's pharmacological effects are primarily attributed to its ability to antagonize dopamine receptors in the central nervous system (CNS). Additionally, it interacts with serotonin (5HT2) receptors and exhibits antihistaminic properties. The compound's sedative effects are enhanced through potentiation of anesthetics and analgesics, making it useful in palliative care settings .

Pharmacokinetics

- Absorption : Methotrimeprazine has an oral bioavailability of approximately 50-60%, influenced by significant first-pass metabolism in the liver.

- Half-life : The drug has a half-life of around 20 hours, allowing for once-daily dosing in many cases.

- Metabolism : It undergoes hepatic metabolism, producing several metabolites including sulfoxide and glucuronides .

Antipsychotic Use

Methotrimeprazine is effective in managing psychosis associated with schizophrenia and bipolar disorder. Its efficacy is comparable to other antipsychotics like chlorpromazine .

Anti-emetic Properties

In palliative care, Methotrimeprazine is employed to alleviate nausea and vomiting. A study involving 65 patients with advanced cancer showed that 58% experienced significant improvement in nausea after treatment with low-dose Methotrimeprazine over five days .

Adverse Effects

While Methotrimeprazine is generally well-tolerated, it can cause several side effects:

- Neurological : Drowsiness, confusion, and extrapyramidal symptoms.

- Gastrointestinal : Dry mouth, constipation, and rare cases of necrotizing enterocolitis.

- Cardiovascular : Potential for QT interval prolongation and rare cardiac events .

Study on Nausea Management

In a clinical trial assessing the efficacy of Methotrimeprazine for nausea in terminally ill patients, 62% of participants showed improvement within two days. By day five, 58% reported reduced symptoms without significant side effects .

Combination Therapy

A case report highlighted the use of Methotrimeprazine combined with rotigotine for managing refractory nausea in a patient with Parkinson's disease. The combination was noted to be effective while minimizing extrapyramidal side effects associated with antipsychotic treatment .

Summary of Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Dopamine receptor antagonist; 5HT2 antagonist |

| Bioavailability | 50-60% |

| Half-life | ~20 hours |

| Primary Uses | Antipsychotic; antiemetic; sedative |

| Common Side Effects | Drowsiness; constipation; QT prolongation |

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZPECPTYCEBR-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.